molecular formula C9H11Cl2N3S B12984205 2,6-Dichloro-N-(tetrahydro-2H-thiopyran-3-yl)pyrimidin-4-amine

2,6-Dichloro-N-(tetrahydro-2H-thiopyran-3-yl)pyrimidin-4-amine

Cat. No.: B12984205
M. Wt: 264.17 g/mol
InChI Key: WTIDMHPQKLWFKR-UHFFFAOYSA-N
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Description

2,6-Dichloro-N-(tetrahydro-2H-thiopyran-3-yl)pyrimidin-4-amine is a chemical compound that features a pyrimidine ring substituted with two chlorine atoms at positions 2 and 6, and an amine group at position 4 The amine group is further substituted with a tetrahydro-2H-thiopyran-3-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-N-(tetrahydro-2H-thiopyran-3-yl)pyrimidin-4-amine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

    Chlorination: The pyrimidine ring is then chlorinated at positions 2 and 6 using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

    Substitution with Tetrahydro-2H-thiopyran-3-yl Group: The final step involves the substitution of the amine group at position 4 with a tetrahydro-2H-thiopyran-3-yl group. This can be achieved through a nucleophilic substitution reaction using the corresponding amine and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-N-(tetrahydro-2H-thiopyran-3-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atoms at positions 2 and 6 can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

2,6-Dichloro-N-(tetrahydro-2H-thiopyran-3-yl)pyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-N-(tetrahydro-2H-thiopyran-3-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichloro-N,N-dimethylpyridin-4-amine: Similar structure but with a dimethylamino group instead of the tetrahydro-2H-thiopyran-3-yl group.

    Tetrahydro-2H-thiopyran-4-amine: Similar thiopyran ring but lacks the pyrimidine structure.

Uniqueness

2,6-Dichloro-N-(tetrahydro-2H-thiopyran-3-yl)pyrimidin-4-amine is unique due to the combination of the pyrimidine ring with the tetrahydro-2H-thiopyran-3-yl group. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.

Properties

Molecular Formula

C9H11Cl2N3S

Molecular Weight

264.17 g/mol

IUPAC Name

2,6-dichloro-N-(thian-3-yl)pyrimidin-4-amine

InChI

InChI=1S/C9H11Cl2N3S/c10-7-4-8(14-9(11)13-7)12-6-2-1-3-15-5-6/h4,6H,1-3,5H2,(H,12,13,14)

InChI Key

WTIDMHPQKLWFKR-UHFFFAOYSA-N

Canonical SMILES

C1CC(CSC1)NC2=CC(=NC(=N2)Cl)Cl

Origin of Product

United States

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